molecular formula C9H8BrN B3225263 4-(Bromomethyl)-3-methylbenzonitrile CAS No. 1247022-11-2

4-(Bromomethyl)-3-methylbenzonitrile

Cat. No.: B3225263
CAS No.: 1247022-11-2
M. Wt: 210.07 g/mol
InChI Key: AFWUDADEHIHOQA-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-methylbenzonitrile: is an organic compound with the molecular formula C9H8BrN. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromomethyl group at the fourth position and a methyl group at the third position. This compound is of interest in organic synthesis and various research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-3-methylbenzonitrile typically involves the bromination of 3-methylbenzonitrile. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-3-methylbenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of 4-(Bromomethyl)-3-methylbenzoic acid.

    Reduction: Formation of 4-(Bromomethyl)-3-methylbenzylamine.

Scientific Research Applications

4-(Bromomethyl)-3-methylbenzonitrile is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the synthesis of biologically active compounds and potential pharmaceuticals.

    Medicine: As an intermediate in the development of drugs and therapeutic agents.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-methylbenzonitrile depends on the specific reactions it undergoes. For example:

    Nucleophilic Substitution: The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.

    Oxidation: The methyl group is oxidized to a carboxyl group through the transfer of electrons to the oxidizing agent.

    Reduction: The nitrile group is reduced to an amine through the addition of hydrogen atoms from the reducing agent.

Comparison with Similar Compounds

    4-(Bromomethyl)benzonitrile: Lacks the methyl group at the third position.

    3-Methylbenzonitrile: Lacks the bromomethyl group at the fourth position.

    4-Methylbenzonitrile: Lacks both the bromomethyl group and the nitrile group.

Uniqueness: 4-(Bromomethyl)-3-methylbenzonitrile is unique due to the presence of both the bromomethyl and methyl groups on the benzene ring, which provides distinct reactivity and potential for diverse chemical transformations.

Properties

IUPAC Name

4-(bromomethyl)-3-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-7-4-8(6-11)2-3-9(7)5-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWUDADEHIHOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247022-11-2
Record name 4-(bromomethyl)-3-methylbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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